(3-Hydroxynaphthalen-2-yl)boronic acid
Overview
Description
“(3-Hydroxynaphthalen-2-yl)boronic acid” is a type of boronic acid with the molecular formula C10H9BO3 . It is a solid substance and is typically stored in a dry environment at 2-8°C .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular weight of “(3-Hydroxynaphthalen-2-yl)boronic acid” is 187.99 . The InChI code for this compound is 1S/C10H9BO3/c12-10-6-8-4-2-1-3-7 (8)5-9 (10)11 (13)14/h1-6,12-14H .Chemical Reactions Analysis
Boronic acids have become one of the most prevalent classes of reagents in modern organic synthesis, displaying various reactivity profiles via C–B bond cleavage . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Spectrophotometric Determination in Plants
A sensitive method for spectrophotometric determination of boron in plants using a color reaction with a new reagent, related to (3-Hydroxynaphthalen-2-yl)boronic acid, was developed. This method demonstrates the potential of boronic acid derivatives in analytical chemistry, particularly in plant analysis (Zaijun et al., 2005).
Boronic Acid Reactivity in Alkaline Solutions
A study provided kinetic evidence that boronic acid is reactive towards a diol moiety even in alkaline solutions, suggesting the potential of boronic acid, including derivatives like (3-Hydroxynaphthalen-2-yl)boronic acid, in sensor design for carbohydrates (Iwatsuki et al., 2007).
Decarboxylative Borylation
A nickel-catalyzed process was developed to replace carboxylic acids with boronate esters, highlighting the application of boronic acids in pharmaceuticals and drug discovery. This showcases the versatility of boronic acids in synthesizing complex molecules, including those relevant to (3-Hydroxynaphthalen-2-yl)boronic acid (Li et al., 2017).
Complex Formation Study
Research into the complex formation of trigonal boric acid with ligands like (3-Hydroxynaphthalen-2-yl)boronic acid has implications for understanding molecular interactions in inorganic chemistry (Ishihara et al., 1991).
Spectrophotometric Determination of Boron
The use of derivatives similar to (3-Hydroxynaphthalen-2-yl)boronic acid for the spectrophotometric determination of boron in various materials, including ceramic, demonstrates its utility in analytical chemistry (Zaijun et al., 2001).
Boronic Acid Catalysis
Boronic acids, including (3-Hydroxynaphthalen-2-yl)boronic acid, have been shown to catalyze a variety of organic reactions, highlighting their versatility as catalysts in organic chemistry (Hall, 2019).
Biomedical Applications
Boronic acid-containing polymers, potentially including those derived from (3-Hydroxynaphthalen-2-yl)boronic acid, have been used in various biomedical applications such as HIV, obesity, diabetes, and cancer treatments (Cambre & Sumerlin, 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not releasing the compound into the environment .
Future Directions
Boronic acids have gained great relevance due to their potential use in different medicinal chemistry and pharmacology areas . The development of direct routes to pinacol boronic esters has made their hydrolysis to boronic acids a key transformation . This opens up new possibilities for the use of boronic acids in various chemical reactions and their application in the development of new drugs .
properties
IUPAC Name |
(3-hydroxynaphthalen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREHQRCCCIFBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681676 | |
Record name | (3-Hydroxynaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxynaphthalen-2-yl)boronic acid | |
CAS RN |
849404-37-1 | |
Record name | (3-Hydroxynaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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